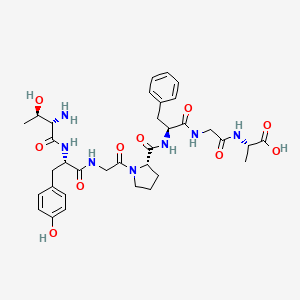
L-Threonyl-L-tyrosylglycyl-L-prolyl-L-phenylalanylglycyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Threonyl-L-tyrosylglycyl-L-prolyl-L-phenylalanylglycyl-L-alanine is a synthetic peptide composed of seven amino acids: L-threonine, L-tyrosine, glycine, L-proline, L-phenylalanine, glycine, and L-alanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Threonyl-L-tyrosylglycyl-L-prolyl-L-phenylalanylglycyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, glycine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-phenylalanine, L-proline, glycine, L-tyrosine, and L-threonine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: L-Threonyl-L-tyrosylglycyl-L-prolyl-L-phenylalanylglycyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products:
Oxidation: Dityrosine or other oxidized tyrosine derivatives.
Reduction: Free thiol groups from reduced disulfide bonds.
Substitution: Modified peptides with altered functional groups.
Aplicaciones Científicas De Investigación
L-Threonyl-L-tyrosylglycyl-L-prolyl-L-phenylalanylglycyl-L-alanine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for developing peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Threonyl-L-tyrosylglycyl-L-prolyl-L-phenylalanylglycyl-L-alanine depends on its specific application. In general, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can modulate signaling pathways, enzymatic activity, or protein-protein interactions, leading to various biological effects.
Comparación Con Compuestos Similares
- L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-argininamide
- L-Tyrosyl-L-tyrosylglycyl-L-threonyl-L-prolyl-L-prolyl-L-threonine
- Cyclo(L-leucyl-L-prolyl)
Uniqueness: L-Threonyl-L-tyrosylglycyl-L-prolyl-L-phenylalanylglycyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of both aromatic (L-tyrosine, L-phenylalanine) and aliphatic (L-threonine, L-alanine) residues contributes to its versatility in various applications.
Propiedades
Número CAS |
821796-62-7 |
|---|---|
Fórmula molecular |
C34H45N7O10 |
Peso molecular |
711.8 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C34H45N7O10/c1-19(34(50)51)38-27(44)17-36-30(46)24(15-21-7-4-3-5-8-21)39-32(48)26-9-6-14-41(26)28(45)18-37-31(47)25(40-33(49)29(35)20(2)42)16-22-10-12-23(43)13-11-22/h3-5,7-8,10-13,19-20,24-26,29,42-43H,6,9,14-18,35H2,1-2H3,(H,36,46)(H,37,47)(H,38,44)(H,39,48)(H,40,49)(H,50,51)/t19-,20+,24-,25-,26-,29-/m0/s1 |
Clave InChI |
VYPSSXXIJHRAIP-UPKHOYFUSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](C)C(=O)O)N)O |
SMILES canónico |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(C)C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


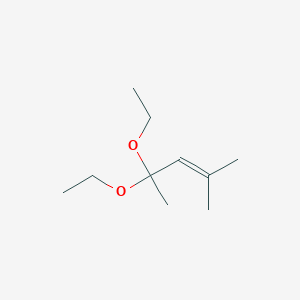
![Ethyl 3-[(4-methoxyphenyl)imino]-2-methylprop-2-enoate](/img/structure/B14231604.png)
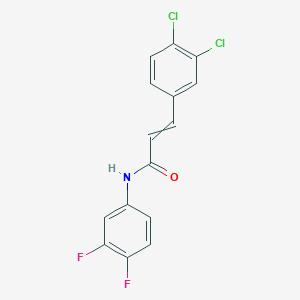


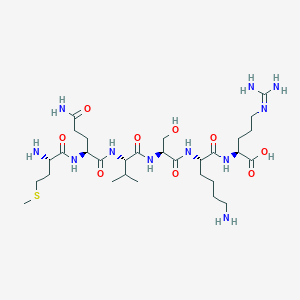

![3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one](/img/structure/B14231656.png)

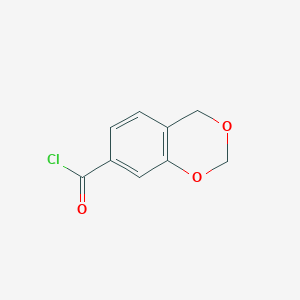
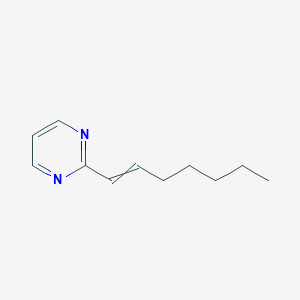
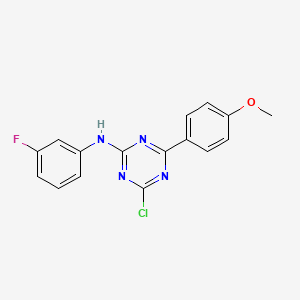
![Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14231679.png)

